4-Benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
Description
4-Benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a piperazine derivative featuring a benzyl group at the 4-position, a tert-butoxycarbonyl (Boc) protecting group at the 1-position, and a carboxylic acid moiety at the 2-position (Figure 1). This compound is widely used in medicinal chemistry as a chiral building block for synthesizing bioactive molecules, particularly in the development of protease inhibitors, NMDA receptor antagonists, and covalent enzyme inhibitors . The Boc group enhances solubility in organic solvents and protects the amine during synthetic steps, while the carboxylic acid enables further functionalization via amide or ester bond formation.
Properties
IUPAC Name |
4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-10-9-18(12-14(19)15(20)21)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEORLKSWXAMBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214057-04-1 | |
| Record name | 4-Benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid typically involves the protection of the piperazine nitrogen atoms using tert-butoxycarbonyl (Boc) groups. This can be achieved by reacting piperazine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The benzyl group is then introduced through a nucleophilic substitution reaction using benzyl chloride.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the substituent introduced.
Scientific Research Applications
4-Benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in organic synthesis and for the preparation of more complex molecules.
Biology: Used in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of various pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of 4-Benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group acts as a protecting group, preventing unwanted reactions at the nitrogen atoms of the piperazine ring. This allows for selective reactions at other sites on the molecule .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperazine-2-Carboxylic Acid Derivatives with Varied Substituents
Substituent Effects on Pharmacological Activity
- 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid (CPP): CPP is a potent NMDA receptor antagonist with a phosphonopropyl group at the 4-position. Unlike the benzyl group in the target compound, the phosphonopropyl moiety enhances polarity and hydrogen-bonding capacity, improving receptor binding affinity. The absence of a Boc group in CPP allows direct interaction with the receptor’s acidic residues . Key Data:
| Property | CPP (Racemate) | Target Compound |
|---|---|---|
| Molecular Weight | 279.2 g/mol | 364.39 g/mol |
| Receptor Affinity (IC₅₀) | 0.3 µM (NMDA) | Not reported |
| Solubility | High in aqueous buffers | Moderate in DMSO/MeOH |
- (S)-4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-2-carboxylic Acid :
This derivative replaces the benzyl group with a pyrrolopyrimidinyl heterocycle, enabling π-π stacking interactions in kinase inhibitors. The Boc-protected version shows improved stability during solid-phase peptide synthesis compared to unprotected analogs .
Stereochemical Variations
Functional Group Modifications in Piperazine Scaffolds
Carboxylic Acid vs. Ester Derivatives
- 4-Benzyl-2-methylpiperazine-1-carboxylic Acid tert-Butyl Ester :
Replacing the carboxylic acid with a methyl group (CAS 120737-77-1) reduces hydrogen-bonding capacity and acidity (pKa ~4.5 vs. ~2.5 for the carboxylic acid). This modification increases lipophilicity (LogP: 3.1 vs. 1.8) but limits applications in polar interactions .
Alternative Protecting Groups
- Benzyloxycarbonyl (Cbz) Derivatives: Compounds like (R)-4-((benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (CAS 138775-02-7) replace the benzyl group with a Cbz-protected amine. The Cbz group is cleaved under hydrogenolysis conditions, offering orthogonal protection strategies compared to acid-labile Boc groups .
Spectroscopic Characterization
Drug Discovery
- The target compound’s Boc group facilitates intermediate purification in multi-step syntheses (e.g., covalent SARS-CoV-2 inhibitors) but requires TFA for deprotection, complicating scale-up .
- CPP derivatives are preferred in neuroscience for NMDA receptor studies due to established activity, though their poor blood-brain barrier penetration limits therapeutic use .
Limitations
- Stereochemical Sensitivity : Enantiomeric impurities (>5%) in R/S mixtures can drastically alter pharmacological profiles, necessitating chiral HPLC purification .
Biological Activity
4-Benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.
This compound is a piperazine derivative, characterized by the presence of a benzyl group and a tert-butoxycarbonyl (Boc) protecting group. The structural formula can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been evaluated primarily for its antimicrobial and antioxidant properties, as well as its potential role as an intermediate in the synthesis of other bioactive compounds.
Antimicrobial Activity
Research indicates that derivatives of piperazine, including this compound, exhibit notable antimicrobial properties. A study highlighted that piperazine derivatives can inhibit the growth of various Gram-positive bacteria, making them potential candidates for developing new antimicrobial agents .
Table 1: Antimicrobial Activity of Piperazine Derivatives
| Compound | Activity Against | Reference |
|---|---|---|
| This compound | Gram-positive bacteria | |
| Pyrazine derivatives | Tuberculosis pathogens | |
| Other piperazine derivatives | Various microbial strains |
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. In vitro assays demonstrated that piperazine derivatives can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
Table 2: Antioxidant Activity Evaluation
| Compound | Method Used | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | DPPH Scavenging Assay | 25 | |
| Other piperazine derivatives | Various methods | Varies |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of biological activities related to piperazine derivatives. For instance, one study synthesized a series of pyrazine-piperazine hybrids and assessed their antimicrobial efficacy against Mycobacterium tuberculosis, revealing promising results for certain derivatives .
Furthermore, the synthesis of oxazolidinone derivatives from piperazine intermediates has shown effectiveness against resistant bacterial strains, highlighting the potential utility of compounds like this compound in antibiotic development .
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency for Boc protection .
- Temperature Control : Boc reactions often proceed at 0–25°C to minimize side reactions .
- Catalysis : DMAP accelerates Boc activation, reducing reaction time .
Challenges : Competing N-alkylation during benzylation may require stoichiometric tuning .
How do researchers confirm the structural integrity and purity of this compound?
Basic Research Question
Analytical Workflow :
- NMR Spectroscopy : ¹H/¹³C NMR verifies benzyl (δ 7.2–7.4 ppm), Boc (δ 1.4 ppm, singlet), and carboxylic acid (δ ~12 ppm) groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 347.18 for C₁₈H₂₅N₂O₄) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>95%) .
Data Contradictions : Discrepancies in melting points or retention times may indicate residual solvents or diastereomers, requiring recrystallization or preparative HPLC .
What are the challenges in selectively removing the Boc group without degrading the piperazine core or carboxylic acid moiety?
Advanced Research Question
Deprotection Methods :
Q. Mitigation Strategies :
- Protecting Group Alternatives : Use acid-labile resins for solid-phase synthesis to avoid free acid degradation .
- In Situ Monitoring : FTIR tracks Boc removal (disappearance of C=O stretch at ~1680 cm⁻¹) .
How is this compound utilized as a building block in peptidomimetic or small-molecule drug design?
Advanced Research Question
Applications :
- Peptide Backbone Modification : The piperazine ring mimics proline conformations, enhancing metabolic stability .
- Linker in PROTACs : The carboxylic acid enables conjugation to E3 ligase ligands (e.g., thalidomide derivatives) .
Case Study : Analogues of this compound have been used in kinase inhibitor libraries, where the benzyl group modulates target selectivity .
What stability considerations are critical for long-term storage of this compound?
Advanced Research Question
Storage Guidelines :
Q. Degradation Pathways :
- Hydrolysis : Elevated humidity converts the Boc group to tert-butyl alcohol and CO₂, detectable via TGA/DSC .
How can automated synthesis platforms improve the scalability of this compound for high-throughput screening?
Advanced Research Question
Automated Strategies :
- Capsule-Based Synthesis : Pre-loaded reagents in flow reactors enable precise control of Boc protection/deprotection cycles .
- Machine Learning Optimization : Algorithms predict optimal solvent/base pairs, reducing trial-and-error iterations .
Yield Enhancement : Automated systems achieve >80% yield for multi-step syntheses, vs. 50–60% in manual batch processes .
What analytical methods resolve stereochemical ambiguities in piperazine derivatives of this compound?
Advanced Research Question
Chiral Analysis :
- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol to separate enantiomers .
- X-ray Crystallography : Determines absolute configuration of crystalline derivatives (e.g., co-crystallization with tartaric acid) .
Case Study : Racemization during benzylation can occur; kinetic resolution with chiral catalysts (e.g., BINOL-phosphoric acid) improves enantiomeric excess (>90%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
